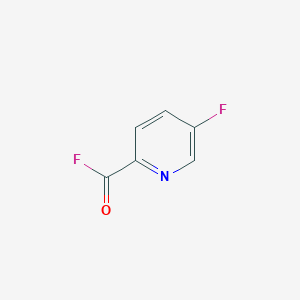

5-Fluoropicolinoyl fluoride

Description

Properties

Molecular Formula |

C6H3F2NO |

|---|---|

Molecular Weight |

143.09 g/mol |

IUPAC Name |

5-fluoropyridine-2-carbonyl fluoride |

InChI |

InChI=1S/C6H3F2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H |

InChI Key |

WABXFXHAELFJJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of the Provided Evidence

The evidence focuses on:

- 5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment, with synonyms such as Efudex, Adrucil, and NSC 19893 .

- Fonofos: An organophosphate insecticide (O-Ethyl S-phenyl ethylphosphonodithioate), with synonyms like Dyfonate and Stauffer N 2790 .

Neither compound shares structural or functional similarities with 5-Fluoropicolinoyl fluoride, which is an acyl fluoride derivative of a fluorinated pyridine ring. Key differences include:

| Property | This compound | 5-Fluorouracil | Fonofos |

|---|---|---|---|

| Chemical Class | Acyl fluoride, fluorinated pyridine | Pyrimidine analog | Organophosphate insecticide |

| Primary Use | Synthetic intermediate | Antineoplastic agent | Pesticide |

| Functional Groups | Acyl fluoride, fluorine | Fluorine, uracil backbone | Phosphonodithioate, phenyl |

Recommendations for Further Research

To construct a meaningful comparison for this compound, the following steps are advised:

Structural Analogs: Compare with other picolinoyl fluoride derivatives (e.g., 3-Fluoropicolinoyl fluoride, 6-Fluoropicolinoyl fluoride) to assess regiochemical effects on reactivity .

Functional Analogs: Evaluate acyl fluorides like picolinoyl chloride or nicotinoyl fluoride to contrast leaving-group efficiency and stability .

Fluorinated Pyridines : Study fluorinated pyridine derivatives (e.g., 2-Fluoropyridine, 4-Fluoropyridine) to understand electronic effects on acyl fluoride reactivity .

Q & A

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) elucidate degradation pathways of this compound in environmental matrices?

- Methodological Answer : Isotope tracer studies in simulated environments (soil/water systems) track degradation products via HRMS. Stable isotope probing (SIP) identifies microbial communities involved in fluoride metabolism. QSAR models predict environmental persistence based on hydrolytic half-lives .

Methodological Frameworks

- PICOT : Applied to stability studies (Population: compound; Intervention: storage conditions; Outcome: degradation rate) .

- FINER : Ensures advanced questions are Feasible (access to instrumentation), Novel (mechanistic insights), and Relevant (applications in medicinal chemistry) .

Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.